5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene
Overview
Description
5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene is a polycyclic aromatic hydrocarbon with the molecular formula C16H8. It is known for its unique structure, which consists of two benzene rings fused to a cyclooctene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the treatment of formyl sulfones with diethyl chlorophosphate and lithium hexamethyldisilazide (LiHMDS), followed by the addition of lithium diisopropylamide (LDA) . This one-pot reaction yields the desired compound with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure safety, cost-effectiveness, and high yield.
Chemical Reactions Analysis
Types of Reactions
5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism by which 5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene exerts its effects is primarily through its interactions with molecular targets and pathways. The compound can intercalate into DNA, disrupting its normal function and leading to potential anticancer effects. Additionally, it can interact with enzymes and receptors, modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[a,e]cyclooctene: This compound is structurally similar but lacks the additional double bonds present in 5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene.
5,6,11,12-Tetrahydrodibenzo[a,e]cyclooctene: This compound is a reduced form of this compound, with hydrogen atoms added to the double bonds.
Uniqueness
This compound is unique due to its highly conjugated system, which imparts distinct electronic properties. This makes it particularly useful in the development of organic electronic materials and as a precursor in complex organic syntheses .
Properties
IUPAC Name |
tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-2,10-diyne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8/c1-2-6-14-11-12-16-8-4-3-7-15(16)10-9-13(14)5-1/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYLRMKUYCIWMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C#CC3=CC=CC=C3C#CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201560 | |
Record name | Dibenzo(a,e)cyclooctene, 5,6,11,12-tetradehydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53397-65-2 | |
Record name | Dibenzo(a,e)cyclooctene, 5,6,11,12-tetradehydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053397652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo(a,e)cyclooctene, 5,6,11,12-tetradehydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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